molecular formula C17H17N3O3S B11011073 ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11011073
M. Wt: 343.4 g/mol
InChI Key: WLMRXADDYPGYNJ-UHFFFAOYSA-N
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Description

Ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features an indole ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The indole and thiazole intermediates are then coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: Finally, the ester group is introduced via esterification, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in ethanol for ester hydrolysis.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Carboxylic acids or other ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be used in the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its synthesis and reactions are optimized for large-scale production to meet industrial demands.

Mechanism of Action

The mechanism of action of ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors, while the thiazole ring can interact with enzymes and proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-{[(1H-indol-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate: Lacks the methyl group on the indole ring.

    Methyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate: Has a methyl ester instead of an ethyl ester.

    Ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-oxazol-4-yl)acetate: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

This compound is unique due to the presence of both an indole and a thiazole ring, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in research and industry.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[2-[(1-methylindole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H17N3O3S/c1-3-23-15(21)9-11-10-24-17(18-11)19-16(22)13-5-4-6-14-12(13)7-8-20(14)2/h4-8,10H,3,9H2,1-2H3,(H,18,19,22)

InChI Key

WLMRXADDYPGYNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)C

Origin of Product

United States

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